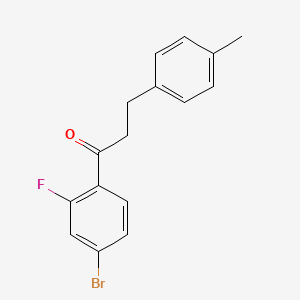

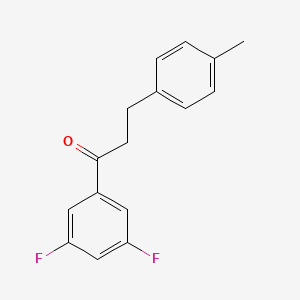

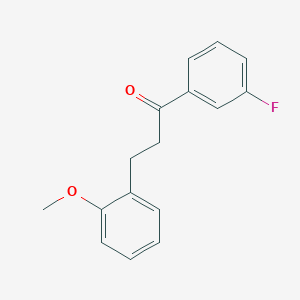

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research studies focusing on the synthesis and structural analysis of organic compounds with methoxyphenyl and trifluoromethyl functional groups. These studies explore the synthesis of complex molecules that may have applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the study where 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides to yield tetraarylethanes and diarylisochromanones . Another synthesis route involves the conversion of 3-methoxyphenyl trifluoromethyl ketone to various intermediates, leading to the formation of indeno-[1,2-b]furandione . Additionally, the synthesis of azetidinones with a methoxyphenyl group has been reported, where the structures were confirmed by X-ray diffraction . These methods highlight the versatility of synthetic approaches in creating compounds with methoxyphenyl and trifluoromethyl groups.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-arylseleno-1,3-dithianes with a methoxyphenyl group was elucidated, revealing the conformation of the arylseleno moiety . Similarly, the structure of azetidinones was investigated, providing insights into the solid-state arrangement of these molecules . These studies demonstrate the importance of structural analysis in understanding the properties of organic compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxyphenyl and trifluoromethyl groups can lead to various transformations. For example, ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone can cyclize to form 3-fluoro-4-hydroxycoumarin under basic conditions . The synthesis of thioxopyrimidinyl methanone derivatives also showcases the potential for antimicrobial activity, indicating the biological relevance of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using spectroscopic methods and computational analysis. For instance, the spectral and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using density functional theory and various spectroscopic techniques . These studies provide valuable information on the behavior of these molecules in different environments and their potential interactions with biological targets.

Scientific Research Applications

Synthesis and Compound Formation

Synthesis of Steroid Compounds : The reaction involving derivatives of 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone plays a role in synthesizing steroid compounds. These compounds are significant in studying estrogenic activity (Nazarov & Zavyalov, 1956).

Formation of Analgesic Compounds : Derivatives of this compound are used in synthesizing analgesic compounds, showcasing its potential in pain management research (Occelli, Fontanella, Diena & Schiatti, 1985).

Fluorescent Probe Development : This compound is useful in developing fluorescent probes for sensing pH and metal cations, indicating its application in biochemical sensing technologies (Tanaka, Kumagai, Aoki, Deguchi & Iwata, 2001).

Chemical Reactions and Structural Analysis

Photoactivation and Chemical Biology : Photoactivation studies of this compound suggest its utility in developing cleaner chemicals for biological applications (Raimer & Lindel, 2013).

Structural and Spectral Elucidation : Investigations into the structural, spectral, and electronic properties of related compounds provide insights into the physicochemical properties and potential applications in drug development (H., Thirumalaikumar, Muthu, Basha Asif & Irfan, 2021).

Antitumor Agent Development : Studies on derivatives of this compound have led to the discovery of potent antiproliferative compounds targeting tubulin, highlighting its role in cancer research (Greene et al., 2016).

Analytical and Environmental Applications

Nickel Determination in Materials : The compound has been utilized in developing methods for the selective determination of nickel in various materials, illustrating its importance in analytical chemistry (Izquierdo & Carrasco, 1984).

Lignin Model Compound Metabolism : Research on lignin model compounds related to this chemical sheds light on microbial degradation processes, relevant for understanding environmental decomposition mechanisms (Vicu�a, Gonz�lez, Mozuch & Kirk, 1987).

Future Directions

Mechanism of Action

Target of Action

The compound “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is likely to interact with certain biological targets due to its structural features. For instance, the methoxyphenyl group is a common feature in many bioactive molecules and can interact with various proteins or enzymes. Without specific studies, it’s challenging to identify the exact targets of this compound .

Mode of Action

The mode of action would depend on the specific biological targets of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. It could potentially act as an inhibitor or activator of its target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone”. Compounds with similar structures have been found to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of “3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone” would depend on its mode of action and the specific biological targets it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone" .

properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZAKUMQPICKAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644284 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898776-02-8 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.